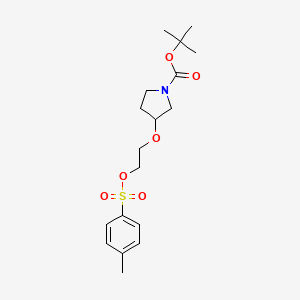

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a tosyloxy-ethoxy substituent at the 3-position, and a pyrrolidine ring scaffold. The tosyloxy (p-toluenesulfonyloxy) group serves as a versatile leaving group, making this compound a key intermediate in nucleophilic substitution reactions, particularly in medicinal chemistry and drug synthesis . Its structural design balances steric bulk (from the tert-butyl group) with reactivity (from the tosyloxy-ethoxy chain), enabling applications in the synthesis of receptor-targeting molecules, such as nicotinic acetylcholine receptor (nAChR) antagonists .

Properties

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGANPAYCORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of Pyrrolidine Derivatives

The foundational step in synthesizing tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate involves introducing a tosylate group onto a pyrrolidine hydroxyl precursor.

Method A: Tosylation of N-Boc-3-pyrrolidinol

- Reagents: N-Boc-3-pyrrolidinol, p-toluenesulfonyl chloride (p-TsCl), pyridine.

- Procedure:

The pyrrolidinol derivative is dissolved in pyridine at room temperature. p-TsCl is added dropwise, and the mixture is stirred for 16 hours. Post-reaction, the mixture is concentrated, partitioned between ethyl acetate and hydrochloric acid, washed, dried, and purified via flash chromatography, yielding tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate with a yield of approximately 74%.

Method B: Tosylation using DMAP and Triethylamine

- Reagents: (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, p-TsCl, N,N-dimethylaminopyridine (DMAP), triethylamine, dichloromethane (DCM).

- Procedure:

The hydroxyl compound is reacted with p-TsCl in DCM at room temperature, catalyzed by DMAP and triethylamine, for about 10 hours. After work-up and chromatography, the tosylated product is obtained with a yield of approximately 25%.

Esterification to Form the Carboxylate

The tert-butyl esterification of the pyrrolidine-1-carboxylic acid is achieved via standard carbamate formation.

Method: Acid to ester conversion

- Reagents: Pyrrolidine-1-carboxylic acid derivatives, tert-butyl alcohol, coupling agents (e.g., DCC or EDC), catalytic DMAP.

- Procedure:

Activation of the carboxylic acid with DCC or EDC in the presence of DMAP in an inert solvent (e.g., DCM) allows for ester formation with tert-butyl alcohol under mild conditions. This step ensures the formation of the tert-butyl carbamate protecting group, essential for subsequent synthetic steps.

Data Tables Summarizing Methods

Research Findings and Notes

- Selectivity and Purity: Tosylation reactions are highly selective but require careful control of temperature and stoichiometry to prevent over-tosylation or side reactions.

- Reaction Optimization: Use of catalysts like DMAP significantly improves yields and reaction rates during tosylation and esterification steps.

- Solvent Choice: DCM and acetone are preferred solvents for their inertness and ease of removal.

- Reaction Monitoring: TLC and NMR are essential for confirming completion and purity of intermediates.

Chemical Reactions Analysis

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products.

Cycloaddition Reactions: It can participate in cycloaddition reactions, forming small-ring spirocycles.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like tert-butyl hydroperoxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable in the development of more complex molecules. For example, it can be utilized in the synthesis of pyrrolidine derivatives, which are important in pharmaceuticals.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Tosylation | DCM, RT, with triethylamine and DMAP | 100% |

| Esterification | DCM, RT, with p-TsCl and triethylamine | 94% |

| Hydrolysis | DCM, RT, with p-TsCl and DMAP | 82.8% |

Medicinal Chemistry Applications

2. Drug Development

The compound is particularly significant in drug development due to its structural features that can influence biological activity. Research indicates that derivatives of pyrrolidine compounds exhibit a range of pharmacological activities, including analgesic and anti-inflammatory effects.

Case Study: Antinociceptive Activity

A study investigated the antinociceptive properties of pyrrolidine derivatives synthesized from tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate. The results demonstrated significant pain relief in animal models, suggesting potential for further development into therapeutic agents.

Biochemical Applications

3. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit certain enzymes linked to disease pathways. For instance, studies have shown that modifications of the pyrrolidine structure can enhance binding affinity to target enzymes involved in cancer proliferation.

Table 2: Enzyme Inhibition Data

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate involves its ability to undergo substitution reactions, where the tosyl group is replaced by other nucleophiles. This property allows it to act as a versatile intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents: Pyridine- and indole-containing analogs () introduce aromaticity and hydrogen-bonding capabilities, which enhance receptor affinity but reduce solubility in nonpolar media .

- Hydrophilicity: The polyethoxy-hydroxy chain in ’s propanoate derivative increases hydrophilicity, contrasting with the target compound’s tosyloxy group, which adds hydrophobicity and bulk .

Reactivity and Functional Utility

- Tosyloxy Group : The target compound’s tosyloxy-ethoxy chain undergoes clean displacement with amines or thiols, a trait shared with ’s Compound 99 but absent in bromo- or methoxy-substituted analogs () .

- Stability : The tert-butyl carbamate group in all analogs provides stability under basic conditions, contrasting with ’s hydroxy-terminated ethoxy chain, which may require protection during synthesis .

Biological Activity

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate , a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a tert-butyl group, a tosylate moiety, and an ethoxy side chain, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₆H₂₃NO₅S

- Molecular Weight : 341.42 g/mol

- CAS Number : 139986-03-1

- Purity : Typically specified in research contexts

Anticancer Properties

Research indicates that pyrrolidine derivatives, including tert-butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate, exhibit anticancer activity . A study highlighted its ability to inhibit serine/threonine kinases (PAK1, PAK2, PAK3), which are often overexpressed in cancerous tissues. Inhibition of these kinases is linked to reduced tumor proliferation and metastasis .

Table 1: Summary of Anticancer Activity

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate | PAK1, PAK2, PAK3 | < 10 | |

| Other Pyrrolidine Derivatives | Various | Varies |

Neuroprotective Effects

The compound also shows promise in neuroprotection. Studies suggest that pyrrolidine derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms of depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity involved in critical cellular pathways:

- Kinase Inhibition : By inhibiting specific kinases, the compound interferes with signaling pathways that promote cell survival and proliferation in cancer cells.

- Enzyme Modulation : The inhibition of MAO leads to increased neurotransmitter availability, which can enhance mood and cognitive functions.

Study 1: Anticancer Efficacy

In a laboratory setting, tert-butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate was tested against various cancer cell lines. The results indicated significant cytotoxic effects compared to control groups, with a notable induction of apoptosis in hypopharyngeal tumor cells .

Study 2: Neuroprotective Potential

Another study evaluated the neuroprotective effects of this compound in animal models of Parkinson's disease. The results showed that treatment with the compound resulted in improved motor function and reduced neurodegeneration markers .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step procedures involving protection/deprotection strategies and functional group transformations. For example:

- Step 1 : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base. Purify via silica gel column chromatography .

- Step 2 : Introduce the tosyloxy group by reacting the intermediate with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (TEA). Monitor completion via TLC and purify using column chromatography .

- Key reagents : NaH (base), TsCl (tosylating agent), TEA (acid scavenger).

Q. What purification methods are recommended for isolating this compound?

Silica gel column chromatography is the primary method, often using gradients of ethyl acetate/hexane (e.g., 0–100% gradient) . For polar intermediates, reverse-phase HPLC or recrystallization may be employed .

Q. Which spectroscopic techniques are critical for characterization?

- 1H/13C NMR : Confirm regiochemistry and purity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1H) and 28–30 ppm (13C) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 428.2154; observed = 428.2160) .

- IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carbamate) .

Advanced Research Questions

Q. How can reaction yields be optimized during tosylation?

- Temperature control : Perform reactions at 0°C to minimize side reactions (e.g., hydrolysis of TsCl) .

- Solvent selection : Use anhydrous DCM to stabilize reactive intermediates .

- Stoichiometry : Use 1.2–1.5 equivalents of TsCl to ensure complete conversion .

- Monitoring : Track reaction progress via LC-MS to avoid over-tosylation .

Q. How to resolve contradictions in NMR data for pyrrolidine derivatives?

Discrepancies in chemical shifts may arise from stereochemistry or solvent effects. For example:

Q. What mechanistic insights explain the role of the tosyloxy group in downstream reactions?

The tosyloxy group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions). For instance:

- In cross-coupling reactions, the tosyloxy moiety can be displaced by amines or thiols under basic conditions .

- Computational studies (DFT) suggest that the electron-withdrawing tosyl group lowers the energy barrier for transition-state formation .

Q. How to design a scalable synthesis protocol for gram-scale production?

- Batch vs. flow chemistry : Flow systems improve heat transfer and reduce reaction times for exothermic steps (e.g., NaH-mediated deprotonation) .

- Workup optimization : Replace column chromatography with crystallization for intermediates (e.g., using tert-butyl methyl ether (MTBE) as an antisolvent) .

- Yield data : Pilot studies report 59–78% yields for key steps, with purity >95% confirmed by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.